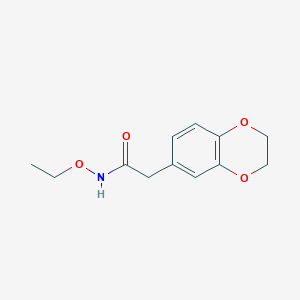
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile, also known as CFTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFTC belongs to the class of thiomorpholine-containing compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the inhibition of the proteasome, a cellular complex responsible for the degradation of damaged or unwanted proteins. By inhibiting the proteasome, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile induces the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response (UPR) and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to induce the accumulation of polyubiquitinated proteins and the upregulation of UPR markers, indicating that it induces endoplasmic reticulum stress. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. These biochemical effects suggest that 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its potent anticancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to have a favorable toxicity profile, with low toxicity observed in healthy cells. However, one limitation of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
Future research on 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could focus on its potential as an anti-inflammatory agent, given its inhibition of the NF-κB pathway. In addition, further studies could investigate the potential of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile as a combination therapy with other anticancer agents, as well as its potential as a therapeutic agent for other diseases characterized by endoplasmic reticulum stress. Finally, the development of more soluble analogs of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could expand its potential for use in experimental settings.
Méthodes De Synthèse
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the reaction of 4-chloro-2-fluorobenzoic acid with thiomorpholine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the thiomorpholine ring.
Applications De Recherche Scientifique
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Propriétés
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-8-1-2-10(11(14)5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVAADIBJGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)
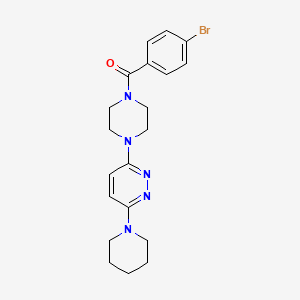
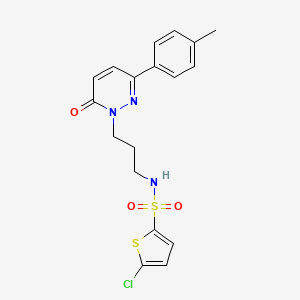
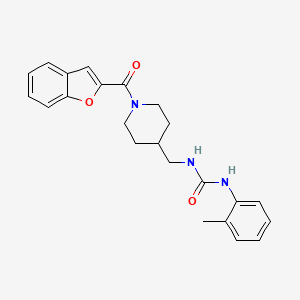
![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)
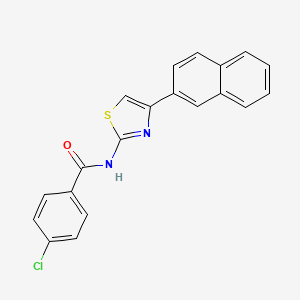
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)
